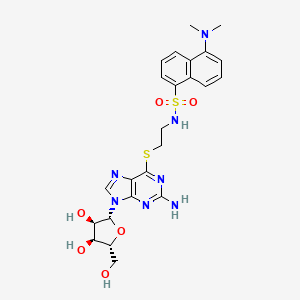
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a compound that combines the fluorescent properties of dansyl groups with the biochemical significance of guanosine derivatives. This compound is particularly useful in biochemical and molecular biology research due to its ability to act as a fluorescent probe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 6-mercaptoguanosine with dansyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The dansyl chloride reacts with the amino group of the guanosine derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular components and track molecular processes.
Medicine: Potential use in diagnostic assays to detect specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical tools.
Wirkmechanismus
The mechanism of action of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to fluoresce upon binding to specific targets. The dansyl group acts as a fluorophore, emitting light when excited by a specific wavelength. This fluorescence can be used to monitor the presence and behavior of the compound in various environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl chloride: A reagent used to introduce dansyl groups into molecules.
Dansyl amide: A similar fluorescent compound used in protein labeling.
N-Dansylhomocysteine: Another dansyl derivative used in biochemical assays.
Uniqueness
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its combination of a guanosine derivative with a dansyl group, providing both biochemical relevance and fluorescent properties. This dual functionality makes it particularly valuable in research applications where both molecular recognition and visualization are required .
Eigenschaften
CAS-Nummer |
75501-09-6 |
|---|---|
Molekularformel |
C24H29N7O6S2 |
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
N-[2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanylethyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H29N7O6S2/c1-30(2)15-7-3-6-14-13(15)5-4-8-17(14)39(35,36)27-9-10-38-22-18-21(28-24(25)29-22)31(12-26-18)23-20(34)19(33)16(11-32)37-23/h3-8,12,16,19-20,23,27,32-34H,9-11H2,1-2H3,(H2,25,28,29)/t16-,19-,20-,23-/m1/s1 |
InChI-Schlüssel |
MPXSKCLUZXLSQT-UGTJMOTHSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
Synonyme |
S-(N-dansylaminoethyl)-6-mercaptoguanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















